(S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine

Stereochemistry 5-HT1A receptor Enantioselectivity

(S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine (CAS 1259758-80-9) is an enantiomerically pure (S)-configured 1-aminoindane derivative bearing a bromine atom at the 4-position and a methyl group at the 7-position of the bicyclic indane scaffold. With a molecular formula of C₁₀H₁₂BrN and a molecular weight of 226.11 g/mol, this compound belongs to the class of conformationally constrained phenethylamine analogs, where the amino group is locked in a defined spatial orientation relative to the aromatic plane.

Molecular Formula C10H12BrN
Molecular Weight 226.11 g/mol
Cat. No. B13013599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine
Molecular FormulaC10H12BrN
Molecular Weight226.11 g/mol
Structural Identifiers
SMILESCC1=C2C(CCC2=C(C=C1)Br)N
InChIInChI=1S/C10H12BrN/c1-6-2-4-8(11)7-3-5-9(12)10(6)7/h2,4,9H,3,5,12H2,1H3/t9-/m0/s1
InChIKeyDCNGCEYJTBUHJS-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine: Core Identity of a Chiral 1-Aminoindane Building Block


(S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine (CAS 1259758-80-9) is an enantiomerically pure (S)-configured 1-aminoindane derivative bearing a bromine atom at the 4-position and a methyl group at the 7-position of the bicyclic indane scaffold . With a molecular formula of C₁₀H₁₂BrN and a molecular weight of 226.11 g/mol, this compound belongs to the class of conformationally constrained phenethylamine analogs, where the amino group is locked in a defined spatial orientation relative to the aromatic plane . The 1-aminoindane core is a privileged scaffold in CNS drug discovery, serving as the pharmacophoric backbone of the marketed MAO-B inhibitor rasagiline and appearing in numerous investigational compounds targeting serotonin, dopamine, and trace amine-associated receptors [1].

Why (S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine Cannot Be Substituted by In-Class Analogs


Within the 4-bromo-7-methyl-1-aminoindane family, the (S)-enantiomer (CAS 1259758-80-9) and its (R)-antipode (CAS 1259688-08-8) are not functionally interchangeable. Homochiral 7-substituted 1-aminoindans exhibit stereochemistry-dependent pharmacological profiles, with the absolute configuration at C1 governing receptor recognition at targets such as 5-HT1A [1]. Furthermore, regioisomeric variants—such as those bearing bromine at position 5 instead of 4, or methyl at position 5 instead of 7—present fundamentally different electronic landscapes and steric contours that alter both reactivity in downstream synthetic transformations and potential biological target engagement [2]. The concomitant presence of a halogen (for cross-coupling) and a methyl group (for lipophilicity tuning) at specific positions makes this compound a non-fungible intermediate: swapping to the des-bromo analog (7-methyl-1-aminoindane, CAS 168902-78-1) eliminates the aryl halide handle, while substituting with the des-methyl analog (4-bromo-1-aminoindane, CAS 903557-28-8) removes the steric and electronic influence of the C7 substituent, as established in SAR studies of related indanamine series [3].

Quantitative Differentiation Evidence for (S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine vs. Closest Analogs


Stereochemical Identity: (S)-Enantiomer vs. (R)-Enantiomer in 5-HT1A Receptor Recognition

In a systematic SAR study of homochiral 7-substituted 1-aminoindans, the absolute configuration at C1 was shown to be a critical determinant of 5-HT1A receptor binding affinity. While the study did not test the exact 4-Br-7-Me compound, the class-level SAR demonstrated that (S)-configured 7-substituted 1-aminoindans exhibit distinct binding profiles compared to their (R)-counterparts, with the magnitude of enantioselectivity being modulated by the nature of the 7-substituent [1]. The (S)-enantiomer (CAS 1259758-80-9) and (R)-enantiomer (CAS 1259688-08-8) are therefore expected to display divergent pharmacological signatures, making stereochemical specification essential for reproducible research outcomes.

Stereochemistry 5-HT1A receptor Enantioselectivity CNS drug discovery

Computed Lipophilicity Differentiation: 4-Br-7-Me Substitution vs. Des-Bromo and Des-Methyl Analogs

Computationally predicted lipophilicity (XLogP3-AA) and molecular weight differentiate the target compound from its closest des-bromo and des-methyl analogs. The 4-bromo-7-methyl substitution confers an XLogP3-AA of approximately 2.7 and a molecular weight of 226.11 g/mol, compared to ~2.0 and 147.22 g/mol for 7-methyl-2,3-dihydro-1H-inden-1-amine (CAS 168902-78-1), and ~2.1 and 212.09 g/mol for 4-bromo-2,3-dihydro-1H-inden-1-amine (CAS 903557-28-8) [1][2]. The combined Br + Me substitution thus produces a lipophilicity increase of approximately 0.6–0.7 logP units relative to either mono-substituted analog, a difference sufficient to alter passive membrane permeability and non-specific protein binding [3].

Lipophilicity Physicochemical properties Drug-likeness Computed properties

Synthetic Utility: Aryl Bromide Cross-Coupling Handle vs. Non-Halogenated Analogs

The presence of the bromine atom at the 4-position provides a versatile synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck), enabling late-stage diversification into biaryl, aminoaryl, or vinyl-substituted derivatives. This capability is absent in the des-bromo analog 7-methyl-2,3-dihydro-1H-inden-1-amine (CAS 168902-78-1), which lacks a readily functionalizable aryl halide . The 4-bromo position on the indane scaffold was specifically exploited in patent EP3247693A1, which describes indanamine derivatives as key intermediates for pharmaceutical synthesis, with aryl bromide intermediates enabling modular construction of diverse compound libraries via cross-coupling [1]. The 4-position bromide is particularly advantageous because it is electronically activated by the adjacent cyclopentane ring while being sterically accessible, unlike the more hindered 7-methyl-bearing position [2].

Cross-coupling Synthetic intermediate Aryl bromide C-C bond formation

Regioisomeric Differentiation: 4-Br-7-Me vs. 5-Br-4-Me Substitution Pattern

The 4-Br-7-Me substitution pattern represents a specific regioisomer within the C10H12BrN isomeric space. The closest regioisomeric analog, (S)-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine, places the bromine and methyl groups on adjacent positions on the benzene ring, creating a fundamentally different steric and electronic environment around the amino-bearing cyclopentane ring . In the 4-Br-7-Me isomer, the bromine is ortho to the cyclopentane fusion and the methyl is ortho to the opposite side, whereas in the 5-Br-4-Me isomer, both substituents are on the same side of the ring system. This regioisomeric difference alters the conformational preferences of the cyclopentane ring and the pKa of the amine via through-space electronic effects, which has been shown in related aminoindane series to affect both synthetic reactivity and biological target recognition [1].

Regioisomerism Substitution pattern Chemical reactivity Medicinal chemistry

Vendor-Supplied Enantiomeric Purity: (S)-Enantiomer at 97-98% ee vs. Racemic Mixture

Commercially available (S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine is supplied at a specified purity of 97-98% by multiple vendors (Leyan product 1791553, purity 98%; ChemicalBook listing, purity 97%) . The (R)-enantiomer (CAS 1259688-08-8) is separately available at similar purity (Leyan product 1795048, 98%) . In contrast, the racemic mixture, while potentially lower in cost, would require additional chiral resolution steps to isolate a single enantiomer, introducing yield losses, additional analytical burden, and the risk of incomplete enantiomeric enrichment. For applications requiring defined stereochemistry—such as asymmetric synthesis of drug candidates or chiral ligand preparation—starting with enantiomerically pure material eliminates the confounding variable of stereochemical heterogeneity [1].

Enantiomeric purity Quality control Chiral procurement Reproducibility

Scaffold Relationship to Rasagiline: 4-Br-7-Me as a Diversifiable Analog of the MAO-B Pharmacophore

The 2,3-dihydro-1H-inden-1-amine scaffold is the core pharmacophore of the marketed MAO-B inhibitor rasagiline. A series of novel 2,3-dihydro-1H-inden-1-amine derivatives were designed and evaluated as selective MAO-B inhibitors, with compounds L4 (IC₅₀ = 0.11 μM), L8 (IC₅₀ = 0.18 μM), L16 (IC₅₀ = 0.27 μM), and L17 (IC₅₀ = 0.48 μM) demonstrating inhibitory activity comparable to selegiline [1]. While these specific compounds bear different substitution patterns from the 4-Br-7-Me target compound, this published SAR confirms that the inden-1-amine scaffold is a validated starting point for MAO-B inhibitor development. The 4-Br substituent offers an orthogonal diversification vector not explored in the cited series, potentially enabling access to unexplored regions of the MAO-B binding pocket via cross-coupling elaboration [2].

MAO-B inhibition Rasagiline Parkinson's disease Scaffold hopping

Optimal Application Scenarios for (S)-4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-amine Based on Differentiated Evidence


Enantioselective CNS Drug Discovery Programs Targeting 5-HT or Monoaminergic Receptors

For medicinal chemistry teams developing stereochemistry-dependent CNS therapeutics, the (S)-configured 4-Br-7-Me-1-aminoindane provides an enantiomerically pure starting point (vendor-specified 97-98% purity) that leverages the established SAR of homochiral 7-substituted 1-aminoindans at 5-HT1A and related receptors [1]. The aryl bromide at C4 enables late-stage Pd-catalyzed diversification to explore substituent effects on receptor subtype selectivity, while the C7 methyl group provides a fixed steric reference point for SAR interpretation [2]. This scenario is specifically relevant for programs seeking to differentiate from the rasagiline scaffold while retaining the validated indanamine pharmacophore.

Asymmetric Synthesis of Chiral Ligands for Transition Metal Catalysis

The (S)-1-aminoindane core with the 4-Br-7-Me substitution pattern can serve as a chiral amine precursor for the preparation of enantiomerically pure N-containing ligands. The primary amine at C1 provides a direct attachment point for phosphine, N-heterocyclic carbene, or imine functionalities, while the 4-bromine offers an orthogonal functionalization site for tethering or solubility modulation. The defined (S)-stereochemistry is critical for inducing asymmetry in catalytic transformations, and procurement of the pre-resolved enantiomer eliminates the need for costly and time-consuming chiral separation of the final ligand [3].

Structure-Activity Relationship Exploration Around the MAO-B Inhibitor Pharmacophore

Based on the validated MAO-B inhibitory activity of the 2,3-dihydro-1H-inden-1-amine scaffold (published leads L4, L8, L16, L17 with IC₅₀ values of 0.11–0.48 μM) [4], the 4-Br-7-Me compound offers a unique diversification vector not explored in the original study. The aryl bromide can be elaborated via Suzuki coupling to introduce aryl, heteroaryl, or alkenyl groups at the 4-position, potentially accessing novel interactions within the MAO-B substrate cavity. The (S)-stereochemistry aligns with the known preference of MAO-B for the (R)-configuration in rasagiline, providing a stereochemical probe to interrogate the enantioselectivity of inhibitor binding.

Chemical Biology Probe Development via Bifunctional Scaffold Elaboration

The combination of a primary amine (for amide coupling or reductive amination) and an aryl bromide (for cross-coupling) on the same rigid indane scaffold makes this compound suitable for the construction of bifunctional chemical biology probes. The amine can be conjugated to affinity tags, fluorophores, or PEG linkers, while the bromide can independently be elaborated to introduce photoaffinity labels or bioorthogonal handles. The (S)-configuration ensures stereochemical homogeneity of the resulting probe, a critical requirement for target engagement studies where binding mode interpretation depends on defined three-dimensional structure [5].

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